

Trimethoprim-d9: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Trimethoprim-d9

Cat. No.: B562225

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Trimethoprim-d9**, a deuterated analog of the synthetic antibacterial agent Trimethoprim. This covers its chemical properties, mechanism of action, and relevant experimental protocols, offering a valuable resource for professionals in drug development and microbiological research.

Core Compound Specifications

Trimethoprim-d9 is a stable, isotopically labeled form of Trimethoprim, where nine hydrogen atoms on the trimethoxybenzyl group have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic studies as a mass spectrometry internal standard.

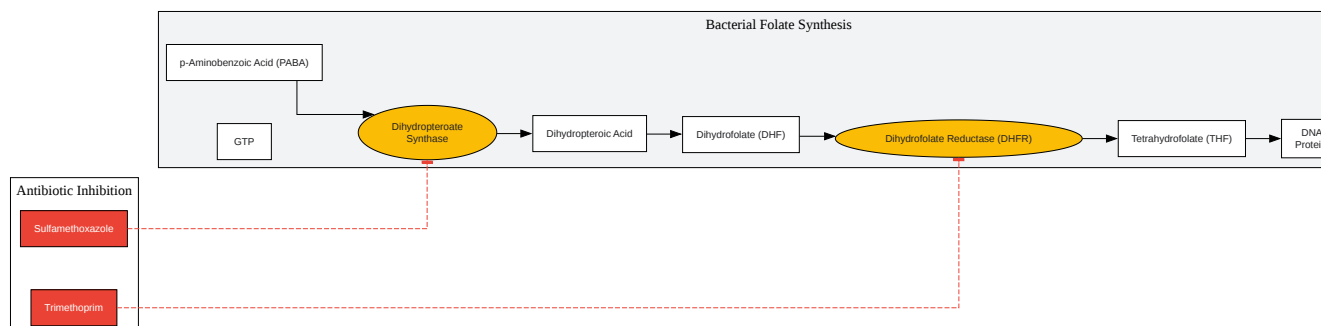
Property	Value	Citation(s)
CAS Number	1189460-62-5	[1][2]
Molecular Formula	C ₁₄ H ₉ D ₉ N ₄ O ₃	[1][2]
Molecular Weight	299.37 g/mol	[1][2]

Mechanism of Action: Inhibition of Folate Synthesis

Trimethoprim's antibacterial efficacy stems from its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway.[3][4] This pathway is essential for the production of tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[3][5] By blocking DHFR, Trimethoprim effectively halts bacterial DNA replication and protein synthesis, leading to bacteriostasis.[3]

Notably, Trimethoprim exhibits a significantly higher affinity for bacterial DHFR than for its mammalian counterpart, which accounts for its selective toxicity to bacteria.[3] This selective inhibition is a cornerstone of its clinical utility.

Often, Trimethoprim is administered in combination with sulfamethoxazole, a sulfonamide antibiotic. This combination results in a synergistic bactericidal effect by sequentially blocking two key enzymes in the folate pathway.[5] Sulfamethoxazole inhibits dihydropteroate synthase, an enzyme acting upstream of DHFR.



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Diagram of the bacterial folate synthesis pathway and points of inhibition.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. The protocol outlined below is a generalized spectrophotometric assay.

Principle: DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH is measured by the decrease in absorbance at 340 nm.

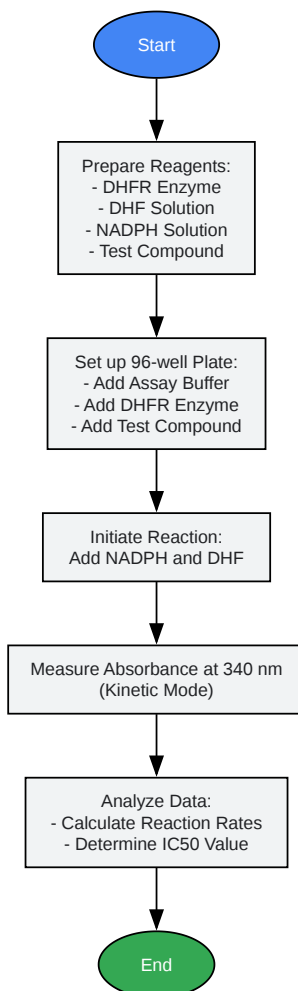
Materials:

- Recombinant DHFR enzyme
- DHFR Assay Buffer
- Dihydrofolic acid (DHF) solution
- NADPH solution
- Trimethoprim (as a control inhibitor)
- Test compound (e.g., **Trimethoprim-d9**)
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- **Reagent Preparation:** Prepare working solutions of DHFR enzyme, DHF, NADPH, and the test compound in the assay buffer.
- **Reaction Setup:** In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound at various concentrations.
- **Initiation:** Start the reaction by adding NADPH and DHF to each well.

- Measurement: Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.
- Data Analysis: Calculate the rate of NADPH consumption for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.



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Workflow for a DHFR inhibition assay.

Pharmacokinetic Study in a Rat Model

This protocol describes a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Trimethoprim. Trimethoprim-d9 is an ideal internal standard for the LC-MS/MS analysis in such studies.

Animals: Male Sprague-Dawley rats.

Procedure:

- Dosing: Administer Trimethoprim to the rats via the desired route (e.g., oral gavage or intravenous injection).
- Blood Sampling: Collect blood samples from the rats at predetermined time points post-administration.
- Plasma Preparation: Process the blood samples to obtain plasma.

- Sample Extraction: Extract Trimethoprim and the internal standard (**Trimethoprim-d9**) from the plasma samples, typically using protein precipitation extraction.^[6]
- LC-MS/MS Analysis: Quantify the concentration of Trimethoprim in the plasma samples using a validated High-Performance Liquid Chromatography Spectrometry (HPLC-MS/MS) method.^{[7][8]}
- Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as C_{max} (maximum concentration), maximum concentration), AUC (area under the curve), and t_{1/2} (half-life).

Pharmacokinetic Parameter	Value (in Rats)	Citation(s)
Elimination Half-life (t _{1/2})	~99 minutes (IV administration)	^[9]
Clearance	~40 mL/min/kg (IV administration)	^[9]
Volume of Distribution (Vd)	~2097 mL (IV administration)	^[9]

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Workflow for a pharmacokinetic study of Trimethoprim.

Conclusion

Trimethoprim-d9 is an indispensable tool for researchers and drug development professionals. Its use as an internal standard in pharmacokinetic studies ensures accurate quantification of Trimethoprim. A thorough understanding of Trimethoprim's mechanism of action and the availability of robust experimental protocols are crucial for the continued development of novel antibacterial agents and for optimizing the use of existing therapies. This guide provides a foundational support for these endeavors.

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